3-(1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
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Overview
Description
3-(1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C16H15N3O5S and its molecular weight is 361.37. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Heterocyclic Compound Applications
Innovative Synthesis Approaches : Research has developed methods for synthesizing a wide range of heterocyclic compounds, including derivatives of pyrrolidine-2,4-dione, which exhibit potential for various biological activities. Some synthesized derivatives have shown anticonvulsant activity, indicating their relevance in medical chemistry research for therapeutic applications (Sorokina et al., 2007).
Anticonvulsant Properties : The development of compounds containing the –CO–N(R)–CO– function has been significant due to their anticonvulsant properties. The research underscores the importance of quinoline ring systems and their derivatives, including oxazolidinones, highlighting their broad pharmacological properties and chemical applications (Andrighetto et al., 2013).
Anticoagulant Activity : Compounds synthesized from pyrrolo[3,2,1-ij]quinoline-1,2-diones have been evaluated for inhibitory activity against blood coagulation factors Xa and XIa, suggesting their potential application in developing new anticoagulant therapies (Novichikhina et al., 2020).
Catalytic Applications and Synthesis of Functionalized Compounds : A novel approach utilizing piperidine–iodine as a dual system catalyst has been reported for synthesizing coumarin-bearing pyrrolo[1,2-a]quinoxaline derivatives. This method highlights the role of innovative catalyst systems in facilitating the synthesis of functionally diverse heterocyclic compounds, which could have implications in various fields including pharmaceuticals and materials science (Alizadeh et al., 2014).
Biological and Pharmacological Activities
Antimicrobial and Antifungal Activities : The synthesis and biological evaluation of novel derivatives, including those incorporating quinolin-8-ol and its metal complexes, have shown promising antimicrobial activity. These findings contribute to the search for new antimicrobial agents to combat resistant strains of bacteria and fungi (Patel et al., 2011).
Antiplasmodial and Antifungal Evaluation : Functionalized aminoquinolines derived from (3-pyrrolin-1-yl)- and (2-oxopyrrolidin-1-yl)quinolines have been assessed for their antiplasmodial and antifungal activities. This research underscores the therapeutic potential of quinoline derivatives in treating malaria and fungal infections, contributing to the development of new pharmacological agents (Vandekerckhove et al., 2015).
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been reported to exhibit selectivity towards various biological targets . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, the compound would interact with its targets, leading to changes in the target’s function. The pyrrolidine ring and its stereochemistry could influence the binding mode to enantioselective proteins .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Compounds with a pyrrolidine scaffold have been found to impact a variety of biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound are crucial for its bioavailability. Heterocyclic scaffolds like pyrrolidine are often used in drug design to modify these properties and improve the drug candidate’s ADME/Tox results .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. Additionally, the compound’s stereochemistry could lead to different biological profiles due to the different binding modes to enantioselective proteins .
Properties
IUPAC Name |
3-(1-quinolin-8-ylsulfonylpyrrolidin-3-yl)-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S/c20-14-10-24-16(21)19(14)12-6-8-18(9-12)25(22,23)13-5-1-3-11-4-2-7-17-15(11)13/h1-5,7,12H,6,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCGBWMWASSRBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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